2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol
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Overview
Description
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol is a Schiff base compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This compound is known for its planar molecular structure and is often studied for its potential biological activities and applications in various fields of science .
Preparation Methods
The synthesis of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol typically involves the condensation reaction between an aldehyde and an amine. For instance, one method involves refluxing a mixture of 2-hydroxy-5-nitrobenzaldehyde and 3-chloro-4-methoxyaniline in ethanol for an hour. The resulting solution is then allowed to evaporate slowly to obtain crystals suitable for analysis . Industrial production methods may involve similar condensation reactions but on a larger scale, with optimized conditions for higher yield and purity.
Chemical Reactions Analysis
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Scientific Research Applications
2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound exhibits potential antifungal, antibacterial, and anticancer activities, making it a subject of interest in biological studies.
Medicine: Due to its biological activities, it is studied for potential therapeutic applications.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol involves its interaction with biological molecules. It can form complexes with metal ions, which may enhance its biological activity. The compound’s ability to form hydrogen bonds and π-π interactions also plays a role in its mechanism of action. These interactions can affect various molecular targets and pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar compounds to 2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}-6-ethoxyphenol include other Schiff bases with different substituents. For example:
(E)-2-{[(5-Chloro-2-methoxyphenyl)imino]methyl}-4-nitrophenol: This compound has a nitro group instead of an ethoxy group, which can affect its chemical and biological properties.
2,4-Dichloro-6-{(E)-[(5-chloro-2-sulfanylphenyl)imino]methyl}phenol: This compound has additional chlorine and sulfanyl groups, which can influence its reactivity and applications. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5-chloro-2-methoxyphenyl)iminomethyl]-6-ethoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-15-6-4-5-11(16(15)19)10-18-13-9-12(17)7-8-14(13)20-2/h4-10,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDFIOYESMELMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=NC2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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